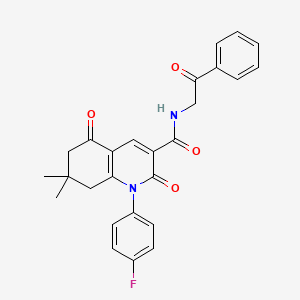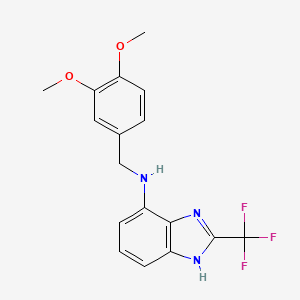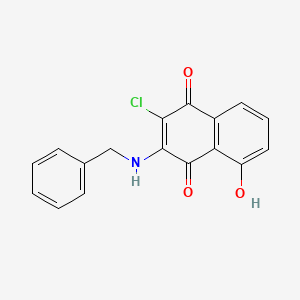
1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophényl)-7,7-diméthyl-2,5-dioxo-N-(2-oxo-2-phényléthyl)-1,2,5,6,7,8-hexahydroquinoléine-3-carboxamide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie médicinale, la pharmacologie et la science des matériaux. Ce composé présente un noyau quinoléine, qui est un motif structurel commun à de nombreuses molécules biologiquement actives.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 1-(4-fluorophényl)-7,7-diméthyl-2,5-dioxo-N-(2-oxo-2-phényléthyl)-1,2,5,6,7,8-hexahydroquinoléine-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé via la réaction de Povarov, qui implique la cycloaddition d’un dérivé d’aniline, d’un aldéhyde et d’une alcène.
Introduction du groupe fluorophényle : Le groupe 4-fluorophényle peut être introduit par une réaction de substitution aromatique nucléophile utilisant un dérivé de fluorobenzène.
Formation de la carboxamide : Le groupe carboxamide est généralement formé en faisant réagir le dérivé de quinoléine avec une amine appropriée dans des conditions déshydratantes.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies synthétiques ci-dessus pour maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et une évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(4-fluorophényl)-7,7-diméthyl-2,5-dioxo-N-(2-oxo-2-phényléthyl)-1,2,5,6,7,8-hexahydroquinoléine-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes carbonyle en alcools ou en amines.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme l’hydrure de sodium (NaH) ou les composés organolithium peuvent faciliter les réactions de substitution.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés de quinoléine avec des groupes cétones ou acides carboxyliques supplémentaires, tandis que la réduction peut produire des dérivés alcooliques ou aminés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies de réaction et de développer de nouvelles méthodologies synthétiques.
Biologie
En recherche biologique, le 1-(4-fluorophényl)-7,7-diméthyl-2,5-dioxo-N-(2-oxo-2-phényléthyl)-1,2,5,6,7,8-hexahydroquinoléine-3-carboxamide peut être étudié pour son potentiel en tant qu’agent pharmacologique. Sa similitude structurelle avec d’autres dérivés de quinoléine bioactifs suggère qu’il pourrait avoir une activité contre diverses cibles biologiques.
Médecine
Médicalement, ce composé pourrait être étudié pour ses effets thérapeutiques potentiels. Les dérivés de quinoléine sont connus pour leurs propriétés antimicrobiennes, antivirales et anticancéreuses, ce qui fait de ce composé un candidat pour le développement de médicaments.
Industrie
Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la fluorescence ou la conductivité, en raison de sa structure chimique unique.
Applications De Recherche Scientifique
1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 1-(4-fluorophényl)-7,7-diméthyl-2,5-dioxo-N-(2-oxo-2-phényléthyl)-1,2,5,6,7,8-hexahydroquinoléine-3-carboxamide dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec les enzymes ou les récepteurs, modulant leur activité. Le groupe fluorophényle pourrait améliorer l’affinité de liaison à certaines cibles moléculaires, tandis que le noyau quinoléine pourrait faciliter les interactions avec les acides nucléiques ou les protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Une structure plus simple avec une large gamme d’activités biologiques.
4-fluoroaniline : Contient le groupe fluorophényle, mais manque du noyau quinoléine.
N-(2-oxo-2-phényléthyl)carboxamide : Partage le groupe carboxamide, mais a une structure de base différente.
Unicité
Le 1-(4-fluorophényl)-7,7-diméthyl-2,5-dioxo-N-(2-oxo-2-phényléthyl)-1,2,5,6,7,8-hexahydroquinoléine-3-carboxamide est unique en raison de sa combinaison d’un noyau quinoléine, d’un groupe fluorophényle et d’une fraction carboxamide. Cette combinaison de groupes fonctionnels et de caractéristiques structurales ne se retrouve pas couramment dans d’autres composés, ce qui en fait une molécule précieuse pour la recherche et le développement.
Propriétés
Formule moléculaire |
C26H23FN2O4 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-phenacyl-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23FN2O4/c1-26(2)13-21-19(22(30)14-26)12-20(25(33)29(21)18-10-8-17(27)9-11-18)24(32)28-15-23(31)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,28,32) |
Clé InChI |
SXDNSACFBRSANT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)F)C(=O)NCC(=O)C4=CC=CC=C4)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049913.png)
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11049918.png)
![[4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11049919.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)
![4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11049937.png)

![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
![2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11049964.png)
![benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11049971.png)
![diethyl (2Z)-2-[(1,2,3,6-tetramethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049972.png)
![13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11049976.png)

![6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049999.png)
![6-(5-Bromothiophen-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050008.png)
